Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester, also known by its IUPAC name ethyl 2,2-difluoro-2-(4-methylpyridin-2-yl)acetate, is a chemical compound with the molecular formula and a molecular weight of approximately 215.197 g/mol. This compound features a pyridine ring substituted with a methyl group and two fluorine atoms, contributing to its unique properties and reactivity. It is typically available in a purity of around 96% and is used in various chemical applications, particularly in organic synthesis and pharmaceutical development .
While specific biological activities of difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester are not extensively documented, compounds with similar structures often exhibit significant biological properties. Pyridine derivatives are known for their roles in medicinal chemistry, including anti-inflammatory, antimicrobial, and anticancer activities. The fluorine substitutions may enhance biological activity by influencing lipophilicity and metabolic stability .
The synthesis of difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester typically involves several steps:
Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester has several applications, including:
Several compounds share structural similarities with difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 4-Pyridylacetate | Lacks fluorine substitutions; simpler structure | |
| Difluoro-(pyridin-2-yl)-acetic acid ethyl ester | Different pyridine substitution pattern | |
| 4-Fluoro-(pyridin-3-yl)-acetic acid | Contains one fluorine; different position on pyridine |
Difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester stands out due to its dual fluorination at the alpha position relative to the carboxylic group, which may enhance its reactivity and biological properties compared to simpler analogs .